molecular formula C9H10ClN B3314571 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene CAS No. 951887-25-5

2-Chloro-3-(6-methyl-2-pyridyl)-1-propene

Cat. No.: B3314571
CAS No.: 951887-25-5
M. Wt: 167.63 g/mol
InChI Key: IQNKHRRYHILNHQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a chloro-substituted propene chain attached to a methyl-substituted pyridine ring. It is of interest in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and allyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-chloro-6-methylpyridine is reacted with allyl chloride under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(6-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Addition: Halogens (e.g., bromine) in inert solvents like carbon tetrachloride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 3-(6-methyl-2-pyridyl)-1-propene derivatives.

    Addition: Formation of dihalides or hydrogenated products.

    Oxidation: Formation of epoxides.

    Reduction: Formation of saturated propyl derivatives.

Scientific Research Applications

2-Chloro-3-(6-methyl-2-pyridyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(6-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets. The chloro group and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles, respectively. This reactivity allows it to form covalent bonds with target molecules, potentially altering their function or activity. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene
  • 2-Iodo-3-(6-methyl-2-pyridyl)-1-propene
  • 3-(6-Methyl-2-pyridyl)-1-propene

Uniqueness

2-Chloro-3-(6-methyl-2-pyridyl)-1-propene is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo or iodo analogs. The chloro group is less reactive than bromo or iodo groups, making it more selective in certain reactions. Additionally, the methyl group on the pyridine ring influences the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNKHRRYHILNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
Reactant of Route 2
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
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2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
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2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
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2-Chloro-3-(6-methyl-2-pyridyl)-1-propene
Reactant of Route 6
2-Chloro-3-(6-methyl-2-pyridyl)-1-propene

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